1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

Übersicht

Beschreibung

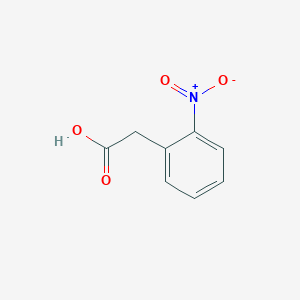

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is a carbohydrate derivative commonly used in organic synthesis. It is a protected form of D-glucose, where the hydroxyl groups are acetylated. This compound is often utilized in the synthesis of disaccharides and D-glucose-6-phosphate .

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose has several applications in scientific research:

Chemistry: Used in the synthesis of complex carbohydrates and glycosides.

Biology: Serves as a substrate for enzymatic studies and the synthesis of biologically active molecules.

Medicine: Utilized in the development of prodrugs and drug delivery systems.

Industry: Employed in the production of surfactants and other specialty chemicals.

Biochemische Analyse

Biochemical Properties

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides, oligosaccharides, and glycoconjugates. The compound interacts with various enzymes, such as glycosyltransferases and glycosidases, which are involved in the formation and hydrolysis of glycosidic bonds. These interactions are essential for studying glycosylation mechanisms and the stereochemistry of glycosidic bonds . Additionally, phosphorylated derivatives of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose have been valuable in the study of substrates for inositol synthase .

Cellular Effects

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in glycosylation mechanisms affects the formation of glycoproteins and glycolipids, which are crucial for cell signaling and communication. By modulating the activity of glycosyltransferases and glycosidases, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose can impact the expression of genes involved in carbohydrate metabolism and biosynthesis .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose exerts its effects through binding interactions with enzymes and other biomolecules. The acetyl groups on the glucose molecule protect the hydroxyl groups during synthetic reactions, allowing for selective deprotection and further functionalization. This protection is crucial for studying the specificity and kinetics of glycosyltransferases and glycosidases, providing insights into carbohydrate metabolism and biosynthesis . Additionally, the compound’s role in the synthesis of disaccharides and D-glucose-6-phosphate highlights its importance in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose can change over time due to its stability and degradation. The compound is stable under standard storage conditions, but its acetyl groups can be hydrolyzed over time, leading to the formation of beta-D-glucopyranose. Long-term studies have shown that the compound’s stability is crucial for its effectiveness in synthetic reactions and enzymatic assays .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions. Studies have shown that there is a threshold effect, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is involved in several metabolic pathways, including the synthesis of glycosides, oligosaccharides, and glycoconjugates. The compound interacts with enzymes such as glycosyltransferases and glycosidases, which are essential for the formation and hydrolysis of glycosidic bonds. These interactions affect metabolic flux and metabolite levels, providing insights into carbohydrate metabolism and biosynthesis .

Transport and Distribution

Within cells and tissues, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The acetyl groups on the glucose molecule enhance its solubility and stability in organic solvents, facilitating its transport and distribution within cells .

Subcellular Localization

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s acetyl groups act as targeting signals, directing it to specific organelles and compartments within the cell. Post-translational modifications, such as acetylation, play a crucial role in the compound’s subcellular localization and its interactions with biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose can be synthesized through the acetylation of D-glucose. The process typically involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the acetylated product .

Industrial Production Methods

In an industrial setting, the production of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose follows a similar acetylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucose.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: D-glucose.

Oxidation: Carboxylic acids.

Substitution: Various substituted glucopyranose derivatives.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose involves its hydrolysis to release D-glucose, which can then participate in various metabolic pathways. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions to occur at other positions on the glucose molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,3,4-Tetra-O-acetyl-alpha-D-glucopyranose

- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Uniqueness

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is unique due to its specific beta-anomeric configuration, which influences its reactivity and interaction with enzymes. This configuration distinguishes it from its alpha-anomer and other acetylated sugars .

Eigenschaften

IUPAC Name |

[4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQXFAYSNRWXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927032 | |

| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13100-46-4 | |

| Record name | NSC409250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose in plant-fungus interactions?

A1: Research suggests that 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose, as part of the FGA mixture, might play a role in enhancing plant defense mechanisms against fungal pathogens. [] Specifically, it was observed to inhibit fungal growth in vitro and, when applied to plants, delayed lesion development caused by fungal infection. [] This protective effect may be linked to the compound's ability to induce the synthesis of defensive compounds in plants, such as flavonoids and phenolic compounds. []

Q2: Can 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose act as an intermediate in chemical reactions?

A2: Yes, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose has been identified as an intermediate in the sulfuric acid-catalyzed acetylation of carbohydrates. [] Kinetic studies and observation of intermediates confirmed its role in the reaction pathway, which involves the formation of a 6-sulfate ester followed by its acetolysis to produce glucose pentaacetate. []

Q3: Is there structural information available for 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose?

A3: Yes, the crystal structure of anhydrous 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose has been determined at 292 K. [] The study revealed a corrugated layer arrangement of the molecules, held together by partial connectivity due to disorder in the OH group. []

Q4: Has 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose been used in the synthesis of more complex molecules?

A4: Yes, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose serves as a valuable building block in carbohydrate chemistry. For instance, it was employed in the synthesis of (1→6)-linked disaccharides, which are important targets for protein modification. [] The compound's versatility stems from its ability to undergo glycosylation reactions, enabling the creation of diverse disaccharide structures. []

Q5: Are there any studies on the potential use of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose derivatives in medicinal chemistry?

A5: While not directly utilizing 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose, research explored the synthesis and biological activity of ferrocenyl carbohydrate conjugates. [] These conjugates incorporated various monosaccharide derivatives, highlighting the potential of sugar-based molecules in drug development. [] Though not directly studied, this research avenue suggests possibilities for exploring the medicinal chemistry potential of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.